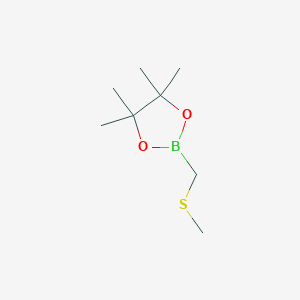![molecular formula C10H23BO3Si B13458680 rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a cyclopropyl ring, a boronic acid group, and a tert-butyldimethylsilyl (TBDMS) protecting group. The combination of these functional groups makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the TBDMS Protecting Group: The hydroxyl group on the cyclopropyl ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The TBDMS protecting group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic conditions (e.g., acetic acid) or basic conditions (e.g., tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Deprotected cyclopropyl alcohol.
科学的研究の応用
rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and catalysis . The TBDMS protecting group provides stability to the molecule, allowing for selective reactions at other functional sites.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in Suzuki-Miyaura coupling reactions.
Cyclopropylboronic Acid: Lacks the TBDMS protecting group but shares the cyclopropyl and boronic acid functionalities.
tert-Butyldimethylsilyl Alcohol: Contains the TBDMS protecting group but lacks the boronic acid functionality.
Uniqueness
rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid is unique due to the combination of the cyclopropyl ring, boronic acid group, and TBDMS protecting group. This combination allows for selective reactions and provides stability during complex synthetic processes, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H23BO3Si |
|---|---|
分子量 |
230.19 g/mol |
IUPAC名 |
[(1R,2R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]boronic acid |
InChI |
InChI=1S/C10H23BO3Si/c1-10(2,3)15(4,5)14-7-8-6-9(8)11(12)13/h8-9,12-13H,6-7H2,1-5H3/t8-,9+/m0/s1 |
InChIキー |
LLMNHVGGFNCBAY-DTWKUNHWSA-N |
異性体SMILES |
B([C@@H]1C[C@H]1CO[Si](C)(C)C(C)(C)C)(O)O |
正規SMILES |
B(C1CC1CO[Si](C)(C)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
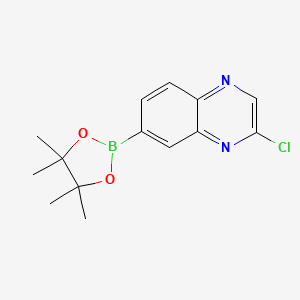
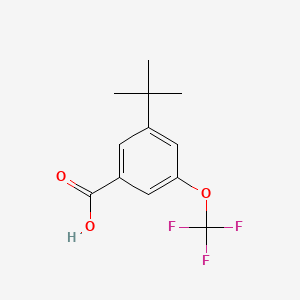
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)

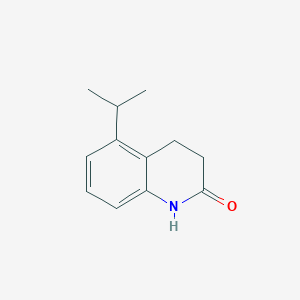

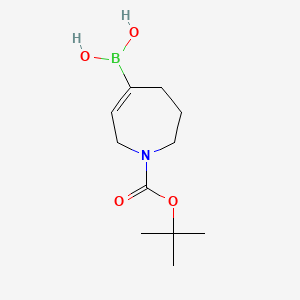
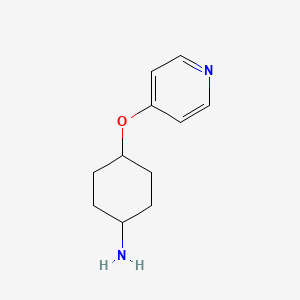
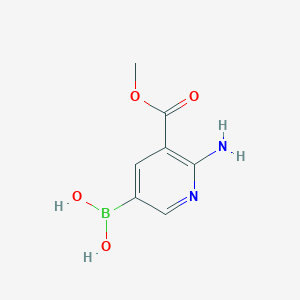
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
